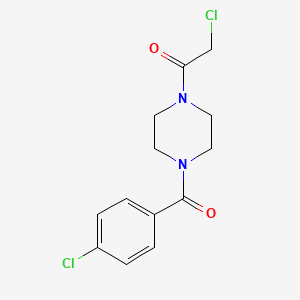
2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone has been explored for various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anti-tubercular compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, particularly in the context of neurological disorders.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-(2-fluorobenzoyl)piperazin-1-yl)ethanone: Similar structure but with a fluorine atom instead of a chlorine atom.
4-(4-Fluorobenzyl)piperazin-1-yl derivatives: These compounds share the piperazine core but have different substituents on the benzyl group.
Uniqueness
2-Chloro-1-(4-(4-chlorobenzoyl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and benzoyl groups on the piperazine ring enhances its potential for diverse chemical reactions and biological interactions .
Properties
Molecular Formula |
C13H14Cl2N2O2 |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
2-chloro-1-[4-(4-chlorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-1-3-11(15)4-2-10/h1-4H,5-9H2 |
InChI Key |
HGABWFUBCKZROV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






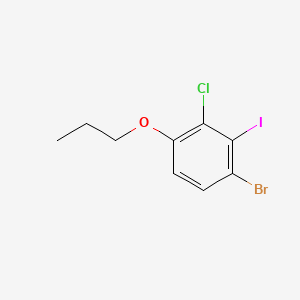
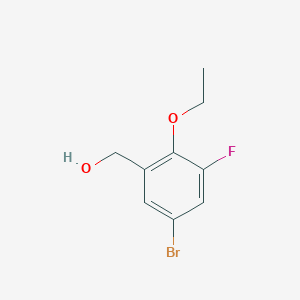
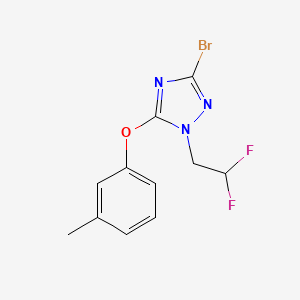


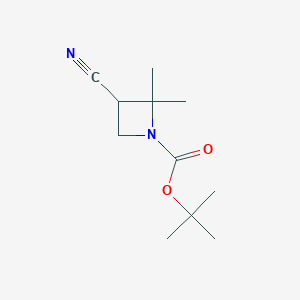
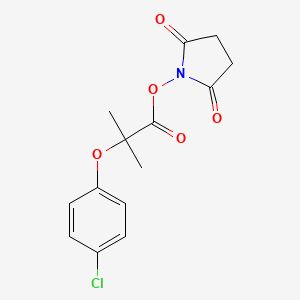

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)

